

# Ethyl 2-hydroxybutanoate: A Toxicological Profile

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## Compound of Interest

Compound Name: Ethyl 2-Hydroxybutyrate

Cat. No.: B057638

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## Introduction

Ethyl 2-hydroxybutanoate (CAS No. 52089-54-0) is an ester of 2-hydroxybutanoic acid and ethanol. It is a colorless liquid with a fruity odor, finding applications in the flavor and fragrance industries. As with any chemical compound intended for use in consumer products or as an intermediate in pharmaceutical manufacturing, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for Ethyl 2-hydroxybutanoate, including acute toxicity, irritation potential, and genotoxicity. Due to a lack of extensive direct testing on Ethyl 2-hydroxybutanoate, this guide incorporates data from structurally similar compounds, primarily ethyl lactate, to provide a conservative assessment of its potential hazards.

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). The primary endpoints are the LD50 (lethal dose, 50%) for oral and dermal routes and the LC50 (lethal concentration, 50%) for the inhalation route.

While specific acute toxicity studies for Ethyl 2-hydroxybutanoate are not readily available in the public domain, data from the structurally analogous compound, ethyl lactate, can be used

for a read-across assessment. Furthermore, a safety data sheet for the related compound Ethyl (R)-3-hydroxybutyrate indicates low acute toxicity.<sup>[1]</sup>

Table 1: Acute Toxicity Data (Read-Across from Ethyl Lactate)

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg bw	<sup>[2]</sup>
LD50	Rabbit	Dermal	> 5000 mg/kg bw	<sup>[2]</sup>
LC50	Rat	Inhalation	> 5.4 mg/L (4 hours)	<sup>[2]</sup>

### Experimental Protocols

- **Acute Oral Toxicity** (as per OECD Guideline 423): The test substance is administered in a single dose to a group of fasted animals, typically rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A limit test at 2000 mg/kg or 5000 mg/kg is often employed for substances with expected low toxicity.
- **Acute Dermal Toxicity** (as per OECD Guideline 402): A single dose of the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit or rat) for 24 hours. The application site is then cleansed, and the animals are observed for 14 days for signs of toxicity and mortality.
- **Acute Inhalation Toxicity** (as per OECD Guideline 403): Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for 14 days post-exposure.

## Irritation and Sensitization

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes. Sensitization studies assess the potential for a substance to induce an allergic response after repeated contact.

Globally Harmonized System (GHS) classifications for Ethyl 2-hydroxybutanoate indicate that it is a skin and eye irritant and may cause respiratory irritation.<sup>[3][4]</sup>

Table 2: Irritation Potential

Endpoint	Classification	Notes
Skin Irritation	Causes skin irritation (Category 2)	Based on GHS classifications. <sup>[3][4]</sup>
Eye Irritation	Causes serious eye irritation (Category 2A)	Based on GHS classifications. <sup>[3][4]</sup>
Respiratory Irritation	May cause respiratory irritation (Category 3)	Based on GHS classifications. <sup>[3][4]</sup>

### Experimental Protocols

- Acute Dermal Irritation/Corrosion (as per OECD Guideline 404): A small amount of the test substance is applied to a patch of shaved skin on a single animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.
- Acute Eye Irritation/Corrosion (as per OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at set intervals.

## Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

Specific genotoxicity data for Ethyl 2-hydroxybutanoate, such as from an Ames test or a chromosomal aberration assay, are not readily available in the peer-reviewed literature. In the absence of such data, it is recommended that these studies be conducted to fully characterize the safety profile of the compound.

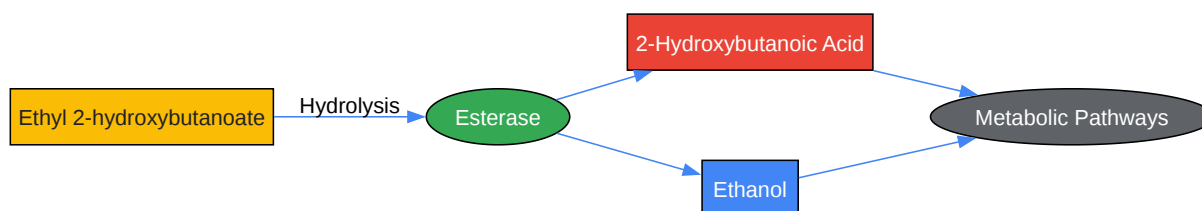
## Experimental Protocols

- **Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471):** This in vitro assay uses several strains of bacteria (e.g., *Salmonella typhimurium*) with pre-existing mutations to assess the ability of a substance to cause gene mutations.
- **In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473):** This test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.
- **In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474):** This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

## Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile. It is anticipated that Ethyl 2-hydroxybutanoate, being an ester, will be readily hydrolyzed in the body by esterase enzymes.

The primary metabolic pathway is expected to be the hydrolysis of the ester bond to form 2-hydroxybutanoic acid and ethanol. Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Ethanol is primarily metabolized in the liver, while 2-hydroxybutanoic acid can enter various metabolic pathways.

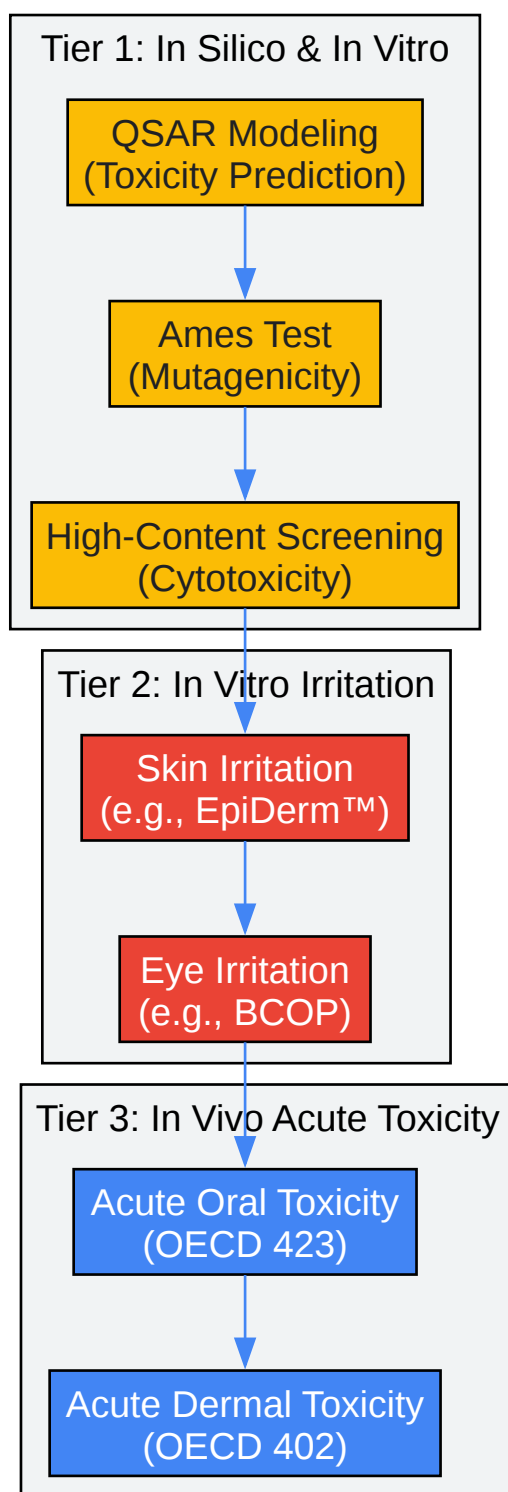


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*Figure 1: Proposed metabolic pathway for Ethyl 2-hydroxybutanoate.*

# Experimental Workflow for Toxicological Assessment

A tiered approach is typically employed for the toxicological assessment of a chemical. This workflow prioritizes in vitro and in silico methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).



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*Figure 2: Tiered experimental workflow for toxicological assessment.*

## Conclusion

The available data, largely based on read-across from structurally similar compounds, suggests that Ethyl 2-hydroxybutanoate has a low order of acute toxicity via the oral, dermal, and inhalation routes. It is classified as a skin and eye irritant and may cause respiratory irritation. There is currently a lack of publicly available data on its genotoxic potential, and testing is recommended to complete its safety profile. The expected metabolic pathway involves simple hydrolysis to endogenous compounds. For a definitive risk assessment, further studies conducted directly on Ethyl 2-hydroxybutanoate are warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, especially to avoid skin and eye contact, and ensure adequate ventilation to minimize inhalation exposure.

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